![molecular formula C9H12N2O2 B2748536 2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one CAS No. 2305498-87-5](/img/structure/B2748536.png)
2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Prop-2-enoyl-2,7-diazaspiro[34]octan-6-one is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of the spiro compound family, characterized by a unique spirocyclic structure that includes a diazaspiro octane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable diazacycloalkane with an acylating agent under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反応の分析
Types of Reactions
2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the spirocyclic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile.
Catalysts: Triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one has several scientific research applications:
Medicinal Chemistry: It is studied as a sigma-1 receptor antagonist, which can enhance the antinociceptive effect of morphine and rescue morphine tolerance.
Biology: The compound’s interaction with sigma-1 receptors makes it a valuable tool for studying pain management and opioid receptor pathways.
Industry: Its unique structure and reactivity make it useful in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one involves its role as a sigma-1 receptor antagonist. Sigma-1 receptors are involved in modulating pain and opioid receptor pathways. By antagonizing these receptors, the compound can enhance the analgesic effects of opioids like morphine without amplifying adverse effects . This interaction highlights its potential in developing novel analgesics and managing opioid tolerance.
類似化合物との比較
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with similar sigma-1 receptor antagonist properties.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Known for its dual μ-opioid receptor agonist and sigma-1 receptor antagonist activities.
Uniqueness
2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one stands out due to its specific structural modifications that enhance its binding affinity and selectivity for sigma-1 receptors. This makes it a promising candidate for further research in pain management and opioid receptor modulation.
特性
IUPAC Name |
2-prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-8(13)11-5-9(6-11)3-7(12)10-4-9/h2H,1,3-6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTXJNHTZPWXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2(C1)CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
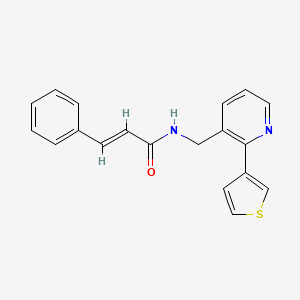
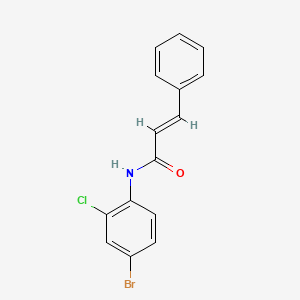
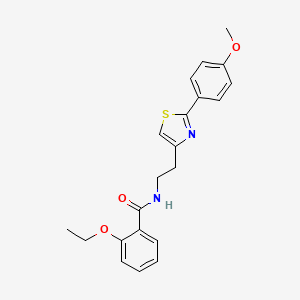
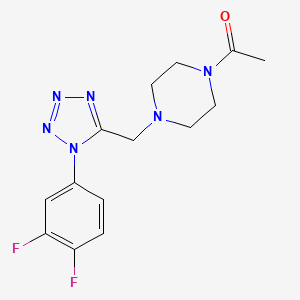
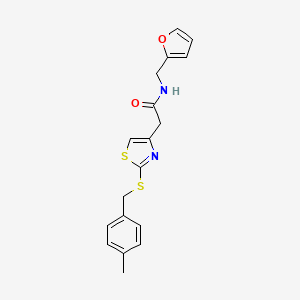
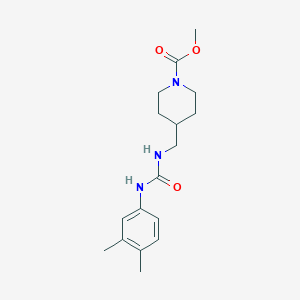
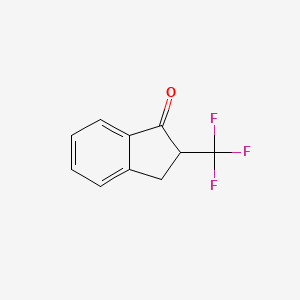
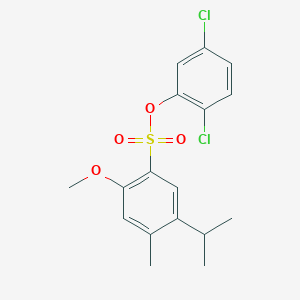
![2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2748466.png)
![5-[(2-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2748467.png)
![2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2748468.png)
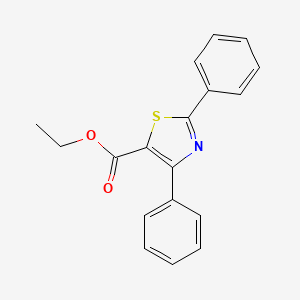
![2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2748472.png)
![N-(3-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2748474.png)
